molecular formula C18H20N2O3S B2422774 2-(4-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 476280-24-7

2-(4-methoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2422774
CAS No.: 476280-24-7
M. Wt: 344.43
InChI Key: YSJGHGMDSQAVKS-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Synthesis Analysis

The synthesis of thiophene derivatives often involves diazo coupling of diazonium salts with other compounds . For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes .


Chemical Reactions Analysis

Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . These approaches often require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .

Future Directions

Thiophene derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including in the agrochemical and pharmaceutical fields . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, the future directions for “2-(4-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” could involve further exploration of its therapeutic properties and potential applications in various fields.

Mechanism of Action

Target of Action

The primary targets of 2-(4-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives have been known to interact with various biological targets leading to a variety of biological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiophene derivatives have been known to affect a variety of biochemical pathways due to their diverse pharmacological properties . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Given the diverse pharmacological properties of thiophene derivatives , the specific effects of this compound would depend on its targets and mode of action.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-10-3-8-14-13(9-10)15(16(19)21)18(24-14)20-17(22)11-4-6-12(23-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJGHGMDSQAVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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